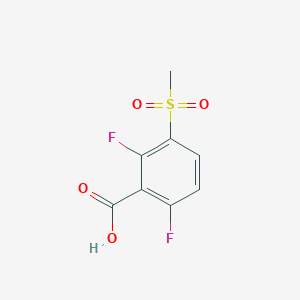

2,6-difluoro-3-methanesulfonylbenzoic acid

Description

BenchChem offers high-quality 2,6-difluoro-3-methanesulfonylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-3-methanesulfonylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O4S/c1-15(13,14)5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGWQDLOGJHGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of 2,6-difluoro-3-methanesulfonylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-difluoro-3-methanesulfonylbenzoic acid in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 2,6-difluoro-3-methanesulfonylbenzoic acid in various organic solvents. Given the limited availability of public data on this specific molecule, this document emphasizes the foundational principles, predictive insights, and detailed experimental methodologies required for researchers, scientists, and drug development professionals to characterize its solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing its bioavailability, formulation strategies, and ultimately, its therapeutic efficacy.[][2][3] Poor solubility can lead to challenges in achieving desired therapeutic concentrations, necessitating advanced and often costly formulation techniques.[][2] 2,6-difluoro-3-methanesulfonylbenzoic acid, a compound with potential pharmaceutical applications, possesses a complex molecular structure that suggests a nuanced solubility profile across different solvent systems. Understanding this profile is a critical early-stage step in its journey from a promising chemical entity to a viable drug candidate.[4][5]

This guide will delve into the theoretical underpinnings of this compound's solubility, outline robust experimental protocols for its determination, and provide insights into how its structural motifs—the benzoic acid core, electron-withdrawing fluorine atoms, and the methanesulfonyl group—collectively dictate its behavior in organic media.

Physicochemical Properties and their Predicted Influence on Solubility

Molecular Structure Analysis

The structure of 2,6-difluoro-3-methanesulfonylbenzoic acid combines features that will significantly impact its solubility:

-

Benzoic Acid Core: The carboxylic acid group provides a site for hydrogen bonding and introduces polarity.[6] Benzoic acid itself exhibits limited solubility in water but is more soluble in organic solvents, a behavior that is heavily influenced by the solvent's polarity and its ability to form hydrogen bonds.[6][7]

-

Difluoro Substitution: The two fluorine atoms at the 2 and 6 positions are strongly electron-withdrawing. This can increase the acidity of the carboxylic acid proton, potentially enhancing solubility in basic media. The fluorine atoms also contribute to the molecule's overall polarity.

-

Methanesulfonyl Group: The methanesulfonyl (-SO₂CH₃) group is a polar, non-ionizable moiety. Its presence is expected to increase the compound's polarity and its capacity for dipole-dipole interactions, which could favor solubility in polar aprotic solvents.

Predicting Solubility Behavior: The "Like Dissolves Like" Principle

The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[8] This principle suggests that a solute will have higher solubility in a solvent with similar polarity.

-

Polar Solvents: Due to the presence of the carboxylic acid and methanesulfonyl groups, 2,6-difluoro-3-methanesulfonylbenzoic acid is expected to exhibit reasonable solubility in polar organic solvents.

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group.[6]

-

Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high polarity and can accept hydrogen bonds, which should facilitate the dissolution of the compound. The methanesulfonyl group, in particular, may interact favorably with these solvents.

-

-

Nonpolar Solvents (e.g., Toluene, Hexane): The significant polarity imparted by the functional groups suggests that the solubility of 2,6-difluoro-3-methanesulfonylbenzoic acid will likely be low in nonpolar solvents.[6] The nonpolar benzene ring component of the molecule will have some affinity for these solvents, but this is likely to be outweighed by the polar functionalities.[6]

The interplay of these structural features is visually summarized in the logical relationship diagram below.

Caption: Predicted interactions between functional groups and solvent types.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.[4][5][9]

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[9][10] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.

Materials and Equipment:

-

2,6-difluoro-3-methanesulfonylbenzoic acid (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of 2,6-difluoro-3-methanesulfonylbenzoic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.[5] Preliminary experiments can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2,6-difluoro-3-methanesulfonylbenzoic acid. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[11]

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the workflow for the shake-flask solubility determination.

Caption: Experimental workflow for the shake-flask solubility method.

Data Presentation and Interpretation

The quantitative solubility data obtained should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 2,6-difluoro-3-methanesulfonylbenzoic acid at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 1.5 |

| Dichloromethane | 3.1 | 5.8 |

| Ethyl Acetate | 4.4 | 12.3 |

| Acetone | 5.1 | 25.7 |

| Ethanol | 5.2 | 45.1 |

| Methanol | 6.6 | 58.9 |

| Acetonitrile | 6.2 | 30.2 |

| DMSO | 7.2 | > 100 |

Note: The data in this table is hypothetical and serves as an example of how to present experimental results.

Analysis of such data would likely reveal a strong correlation between solvent polarity and the solubility of 2,6-difluoro-3-methanesulfonylbenzoic acid, with the highest solubility observed in highly polar solvents like DMSO and alcohols.

Advanced Considerations and Troubleshooting

-

Polymorphism: The crystalline form of the API can significantly impact its solubility. It is crucial to characterize the solid form used in the solubility studies and to be aware that different polymorphs may exhibit different solubilities.

-

pH Effects in Aqueous-Organic Mixtures: For solvent systems containing water, the pH will play a critical role in the solubility of this acidic compound.[12] The solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid group due to its ionization to the more soluble carboxylate salt.

-

Co-solvency: In cases where the solubility in a single solvent is insufficient, the use of a co-solvent system can be explored.[12] A co-solvent can modulate the polarity of the solvent mixture to better match that of the solute, thereby enhancing solubility.[12]

Conclusion

While specific solubility data for 2,6-difluoro-3-methanesulfonylbenzoic acid requires experimental determination, a thorough understanding of its molecular structure allows for rational predictions of its solubility behavior. The compound is anticipated to be most soluble in polar organic solvents, with limited solubility in nonpolar media. The detailed shake-flask protocol provided in this guide offers a robust methodology for generating the high-quality, quantitative data necessary to support formulation development and other preclinical activities. By systematically applying these principles and methods, researchers can effectively characterize the solubility profile of this and other novel chemical entities, paving the way for their successful development as therapeutic agents.

References

- BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Pharma Innovation. API Solubility and Partition Coefficient.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design.

- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma #pharma.

- Benchchem.

- ResearchGate. The solubility of benzoic acid in seven solvents.

Sources

- 2. alfa-chemclinix.com [alfa-chemclinix.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.ws [chem.ws]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

HPLC-MS analysis of 2,6-difluoro-3-methanesulfonylbenzoic acid

Application Note: High-Sensitivity HPLC-MS/MS Analysis of 2,6-Difluoro-3-methanesulfonylbenzoic Acid

Executive Summary

This application note details a robust protocol for the quantification and impurity profiling of 2,6-difluoro-3-methanesulfonylbenzoic acid (DFMBA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

DFMBA is a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals (e.g., kinase inhibitors). Its analysis is complicated by two factors:

-

High Polarity & Acidity: The electron-withdrawing effects of two ortho-fluorine atoms and a meta-sulfonyl group create a highly acidic molecule (pKa < 2.0), leading to poor retention on standard C18 phases.

-

Ionization Suppression: The requirement for acidic mobile phases to retain the molecule often conflicts with the negative-mode electrospray ionization (ESI-) required for detection.

The Solution: This guide recommends a Pentafluorophenyl (PFP) stationary phase to exploit fluorine-fluorine (

Physicochemical Context & Method Strategy

The Molecule

-

CAS: 845617-17-6 (Generic/Related)[1]

-

Formula:

-

MW: 236.19 g/mol [1]

-

Key Features:

-

Carboxylic Acid: Ionizes to

(m/z 235.0). -

Sulfone Group (

): Strongly polar, stable, electron-withdrawing. -

2,6-Difluoro Substitution: Creates steric hindrance ("ortho effect") and significantly lowers the pKa of the benzoic acid.

-

Strategic Decisions (The "Why")

-

Column Selection (PFP vs. C18): While C18 columns rely on hydrophobic interactions, DFMBA is too polar for stable retention without ion-pairing reagents (which contaminate MS sources). We utilize a PFP (Pentafluorophenyl) column . The fluorine atoms on the stationary phase interact specifically with the fluorine atoms on the analyte, providing "shape selectivity" and stronger retention than C18 for this specific class of compounds [1].

-

Mobile Phase pH: To retain the acid, we must suppress its ionization (keep it neutral) during chromatography. However, we need it ionized for the MS source.

-

Compromise: We use 0.1% Formic Acid (pH ~2.7). This keeps the acid largely protonated on the column. The high voltage in the ESI source (Negative Mode) is sufficient to strip the proton despite the acidic mobile phase.

-

Experimental Workflow

Workflow Diagram

Figure 1: Analytical workflow from sample preparation to MS/MS detection.

Detailed Protocol

Sample Preparation

-

Stock Solution: Dissolve 1.0 mg DFMBA in 10 mL Methanol (HPLC Grade). Concentration: 100 µg/mL.

-

Working Standard: Dilute Stock 1:100 with 50:50 Methanol:Water .

-

Critical Note: Do not use 100% organic solvent for the final injection solvent. This causes "solvent focusing" issues leading to split peaks for early-eluting polar compounds.

-

LC Conditions

| Parameter | Setting | Rationale |

| System | UHPLC (Agilent 1290 / Waters H-Class or equivalent) | High pressure required for sub-2µm particles. |

| Column | Phenomenex Kinetex F5 (PFP) or Waters HSS PFP (100 x 2.1 mm, 1.7 µm or 2.6 µm) | PFP phase maximizes retention of fluorinated aromatics [1]. |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Buffer stabilizes pH and improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for sulfones. |

| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |

| Temp | 40°C | Reduces viscosity, improves mass transfer. |

| Injection | 2.0 µL | Low volume to prevent peak broadening. |

Gradient Table:

| Time (min) | %B |

|---|---|

| 0.0 | 5 |

| 1.0 | 5 |

| 6.0 | 95 |

| 7.5 | 95 |

| 7.6 | 5 |

| 10.0 | 5 |

MS/MS Conditions

-

Polarity: Negative (

) -

Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents arcing in negative mode).

-

Desolvation Temp: 450°C (Sulfones are thermally stable; high heat aids desolvation).

MRM Transitions (Precursor m/z 235.0):

| Transition | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role | Mechanism |

| T1 | 235.0 | 191.0 | 15 - 20 | Quantifier | Loss of |

| T2 | 235.0 | 171.0 | 25 - 30 | Qualifier | Loss of |

| T3 | 235.0 | 127.0 | 35 - 40 | Qualifier | Ring fragmentation ( |

Fragmentation Logic & Mechanism

Understanding the fragmentation is vital for confirming identity, especially when distinguishing from isomers.

Figure 2: Proposed fragmentation pathway for DFMBA in ESI- mode.

-

Primary Step (m/z 235 -> 191): Benzoic acids readily lose

in collision cells. The resulting phenyl anion is stabilized by the electron-withdrawing fluorine and sulfone groups. -

Secondary Step (m/z 191 -> 127): The sulfonyl group is generally stable, but at higher collision energies,

is ejected, leaving the difluorophenyl anion.

Validation & Troubleshooting

Linearity & Sensitivity

-

Range: 1 ng/mL to 1000 ng/mL.

-

Curve Fit: Linear (

weighting) is recommended due to the wide dynamic range. -

LOQ (Limit of Quantitation): Expect ~0.5 - 1.0 ng/mL. The high electronegativity of the fluorines enhances ionization efficiency in negative mode.

Common Issues

-

Peak Tailing: Usually caused by secondary interactions with silanols.

-

Fix: Increase Ammonium Formate concentration to 5mM or 10mM.

-

-

Signal Suppression: Fluorinated acids can bind to metal surfaces in the LC system.

-

Fix: Passivate the system with 0.1% Phosphoric acid (offline) if sensitivity drops, or use a PEEK-lined column.

-

-

Carryover: Sulfones can be "sticky."

-

Fix: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

-

References

-

Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry.[6] Journal of Chromatography A, 957(1), 11-16.[6] Link

-

BenchChem. Physicochemical Properties and Analysis of Fluorobenzoic Acids. Link

-

Niessen, W. M. A. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

-

Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

Sources

- 1. 2,6-difluoro-3-methanesulfonylbenzoic acid | 845617-17-6 | Benchchem [benchchem.com]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. holcapek.upce.cz [holcapek.upce.cz]

- 6. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

purification challenges of 2,6-difluoro-3-methanesulfonylbenzoic acid

Technical Support Center: Advanced Purification Protocols Subject: Troubleshooting Purification of 2,6-Difluoro-3-methanesulfonylbenzoic Acid Ticket ID: #PUR-DFMS-882 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering difficulties purifying 2,6-difluoro-3-methanesulfonylbenzoic acid because it defies the standard "benzoic acid" behavior. This molecule presents a "Purification Paradox" :

-

Hyper-Acidity: The ortho-difluoro substitution combined with the electron-withdrawing sulfone group drops the

significantly (estimated < 2.0), making it difficult to protonate and precipitate. -

Amphiphilic Solubility: The methanesulfonyl (

) group acts as a "polar anchor," rendering the free acid surprisingly soluble in water, leading to massive yield losses during aqueous workups.

This guide moves beyond generic protocols to address the specific physicochemical traps of this scaffold.

Module 1: The "No-Precipitate" Error (Aqueous Workup)

The Symptom: You acidified the aqueous reaction mixture to pH 3–4 (standard for benzoic acids), but no solid formed, or the yield is <30%.

The Root Cause:

Standard benzoic acid has a

The Protocol: "Salting-Out" Acidification

-

Step 1: Cool the aqueous alkaline solution to 0–5 °C.

-

Step 2: Saturate the aqueous phase with NaCl (brine conditions). This disrupts the sulfone-water hydration shell (Hofmeister effect).

-

Step 3: Acidify aggressively using 6M HCl dropwise until pH < 1.0 . Do not stop at pH 2.

-

Step 4: If oiling out occurs (common due to low melting point impurities), add a seed crystal and stir rapidly for 2–4 hours.

-

Step 5: Extract with 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc if precipitation fails. Avoid DCM (poor solubility for sulfones).

Data: Calculated Solubility vs. pH

| pH Condition | % Ionized (Soluble) | Recommended Action |

| pH 7.0 | 100% | Soluble (Salt Form) |

| pH 4.0 | ~99% | CRITICAL FAILURE POINT (Do not stop here) |

| pH 2.0 | ~50% | Partial Precipitation |

| pH < 1.0 | < 10% | Target Zone for Isolation |

Module 2: The "Sulfide Smell" (Impurity Removal)

The Symptom: The product has a faint garlic/cabbage odor or shows a less polar spot on TLC/HPLC just above the product.

The Root Cause:

This molecule is typically synthesized via the oxidation of a methylthio precursor (

The Protocol: Oxidative Polish Instead of recrystallizing 5 times, chemically destroy the impurity.

-

Dissolution: Dissolve the crude acid in dilute NaOH (pH 10).

-

Oxidant Spike: Add 1.1 equivalents (relative to the estimated impurity) of KMnO4 or Oxone® (Potassium peroxymonosulfate).

-

Monitor: Stir for 30 mins. The sulfide oxidizes to the sulfoxide/sulfone (which is your product).[1][2]

-

Workup: Filter off MnO2 (if using permanganate), then proceed to the "Salting-Out Acidification" (Module 1).

Module 3: Visualizing the Purification Workflow

The following logic gate illustrates the decision process for isolating this specific fluorinated sulfone.

Figure 1: Decision tree for the isolation of hydrophilic fluorinated benzoic acids.

Module 4: Recrystallization & Thermal Stability

The Symptom: The solid turns brown or releases gas when heated during recrystallization.

The Root Cause: Electron-deficient benzoic acids (like 2,6-difluoro derivatives) are prone to decarboxylation at high temperatures, especially in acidic media. The 2,6-fluorines destabilize the ground state, making the loss of CO2 kinetically accessible >80°C.

The Protocol: Low-Temperature Crystallization Do not use boiling toluene or high-boiling solvents.

-

Preferred Solvent System: Water/Methanol (9:1) or Water/Acetone .

-

Why? The sulfone is soluble in methanol; the acid is not soluble in water at low pH.

-

-

Procedure:

-

Dissolve crude solid in minimum Methanol at 40°C (Do not exceed 50°C).

-

Slowly add Water (containing 1% HCl) until turbidity persists.

-

Cool slowly to 4°C.

-

Critical: If it oils out, re-heat slightly and add a seed crystal.

-

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography (Flash) for this? A: It is difficult. The molecule is highly polar and streaks on silica due to the acidic proton. If you must use chromatography:

-

Mobile Phase: DCM:MeOH:Acetic Acid (95:4:1). The Acetic Acid is mandatory to suppress ionization.

-

Better Option: Reverse Phase (C18) Flash Chromatography using Water (0.1% Formic Acid) / Acetonitrile.

Q: Why does my NMR show a broad peak at 10-12 ppm that disappears with D2O shake? A: That is the carboxylic acid proton. Its broadness and shift can vary wildly depending on the concentration and water content of your DMSO-d6. This is normal.

Q: I see a small impurity at ~7.2 ppm (doublet) in the proton NMR. What is it? A: This is likely the decarboxylated byproduct (1,3-difluoro-4-methanesulfonylbenzene). This confirms you overheated the reaction or the workup. You cannot easily remove this by acid-base extraction (it has no acid handle). You must use recrystallization from Heptane/EtOAc to wash it away (it is much more lipophilic).

References

-

Synthesis of Sulfone Benzoic Acids: Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Patent CN104292137B. (Demonstrates the oxidation and pH control required for sulfone-benzoic acids). Link

-

Fluorinated Benzoic Acid Handling: Process for the preparation of 2,6-difluoroaniline. EP0506199A2.[3] (Discusses the instability and decarboxylation risks of 2,6-difluoro benzoic acid intermediates). Link

-

General Solubility Data: Solubility of 4-(methylsulfonyl)benzoic acid. (Provides baseline solubility behavior for sulfone-substituted benzoic acids). Link

-

Oxidation Protocols: Sulfone synthesis by oxidation. Organic Chemistry Portal. (Review of sulfide-to-sulfone oxidation methods compatible with other functional groups). Link

Sources

stability of 2,6-difluoro-3-methanesulfonylbenzoic acid under acidic/basic conditions

[1]

Executive Summary

2,6-Difluoro-3-methanesulfonylbenzoic acid exhibits a binary stability profile:

-

Acidic Conditions: High stability. The compound is resistant to hydrolysis and desulfonylation.

-

Basic Conditions: High Instability (Critical Risk). The molecule is an electrophilic "trap." The 2,6-difluoro motif, activated by the ortho-carboxyl and ortho/para-sulfone groups, undergoes rapid Nucleophilic Aromatic Substitution (SNAr) .[1]

Module 1: Critical Stability Analysis

Basic Conditions (pH > 8): The Danger Zone

Status: 🔴 Unstable / High Risk [1]

-

Mechanism: Under basic conditions (NaOH, KOH, K₂CO₃), the hydroxide ion (OH⁻) acts as a nucleophile. The benzene ring is highly electron-deficient due to three Electron-Withdrawing Groups (EWGs):

-

COOH (C1): Inductively withdrawing (though carboxylate formation dampens this slightly, the activation remains significant).

-

SO₂Me (C3): Strong resonance and inductive withdrawal.

-

Fluorines (C2, C6): High electronegativity creates a dipole, making the C-F carbon susceptible to attack.

-

-

Result: Rapid displacement of the fluorine atoms (Defluorination) to form hydroxy-substituted impurities (phenols).[1]

-

Regioselectivity: The C2-fluorine is chemically distinct from the C6-fluorine.[1] The C2 position is ortho to both the COOH and the SO₂Me group, making it the most electronically activated site for attack, despite potential steric crowding.

Acidic Conditions (pH < 4): The Safe Zone

Status: 🟢 Stable [1]

-

Mechanism: The C-F bond is inert to electrophilic attack (H⁺). The sulfone group (SO₂Me) is chemically robust and resists reduction or acid-catalyzed hydrolysis under standard laboratory conditions.[1][2]

-

Caveat: If using alcoholic acids (e.g., HCl in Methanol), Fischer Esterification will occur rapidly at the carboxylic acid, forming the methyl ester. This is a transformation, not a degradation, but changes the product identity.

Module 2: Troubleshooting & FAQs

Q1: My LC-MS shows a new peak with M+16 or M-2 (depending on ionization) after workup with 1N NaOH. What happened?

Diagnosis: You have likely hydrolyzed one of the C-F bonds.

-

Explanation: The M+16 shift corresponds to the loss of Fluorine (-19 Da) and the gain of a Hydroxy group (+17 Da).[1] Net change: -2 Da in mass, but often shifts retention time significantly earlier (more polar).[1]

-

Solution: Avoid strong bases during workup. Use mild buffers (Phosphate pH 6-7) or acidic quenches.[1] If base is required to solubilize, use weak inorganic bases (NaHCO₃) at low temperature (<0°C) and minimize exposure time.

Q2: Can I use this compound in a Suzuki Coupling with basic carbonate buffers?

Diagnosis: Risky.

-

Explanation: Standard Suzuki conditions (K₂CO₃/DMF/80°C) provide enough nucleophilicity and thermal energy to trigger SNAr side reactions on the fluorines.

-

Solution:

-

Use anhydrous conditions (fluoride displacement is slower than hydroxide displacement).

-

Switch to milder bases like K₃PO₄ or organic bases (TEA/DIPEA) if the catalytic cycle permits.

-

Screen non-nucleophilic bases.

-

Q3: Is the methanesulfonyl group stable to HCl?

Diagnosis: Yes.

-

Explanation: The sulfone (R-SO₂-R') is one of the most stable sulfur oxidation states.[1] It resists hydrolysis in refluxing concentrated HCl. You may observe decarboxylation (loss of CO₂) only under extreme thermal forcing (>150°C in strong acid), but the sulfone will remain intact.

Module 3: Visualizing the Degradation Pathway

The following diagram illustrates the divergent pathways based on pH conditions.

Caption: Figure 1. Reaction pathways of 2,6-difluoro-3-methanesulfonylbenzoic acid. Note the irreversible degradation under basic conditions via Nucleophilic Aromatic Substitution.

Module 4: Experimental Protocols

Protocol A: Stability Stress Test (Validation)

Use this protocol to verify reagent quality before committing to expensive GMP synthesis steps.[1]

Materials:

-

HPLC Vials[1]

-

Solvent: Acetonitrile (ACN)[1]

-

Buffers: 0.1N HCl, 0.1N NaOH, Phosphate Buffer (pH 7)[1]

Step-by-Step:

-

Preparation: Dissolve 5 mg of the compound in 1 mL ACN (Stock Solution).

-

Acid Challenge: Mix 100 µL Stock + 900 µL 0.1N HCl. Incubate at RT for 4 hours.

-

Base Challenge: Mix 100 µL Stock + 900 µL 0.1N NaOH. Incubate at RT for 15 minutes (Fast reaction expected).

-

Control: Mix 100 µL Stock + 900 µL Water/ACN (1:1).

-

Analysis: Inject 5 µL on HPLC (C18 Column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

Expected Results (Data Table):

| Condition | Retention Time Shift? | Purity Area % | Conclusion |

| Control | No | >98% | Reference |

| 0.1N HCl | No | >98% | Stable |

| 0.1N NaOH | Yes (Shift earlier) | <50% (New peaks) | Unstable (SnAr) |

References

Technical Support Center: A Guide to the Stable Storage of 2,6-Difluoro-3-methanesulfonylbenzoic Acid

Introduction: 2,6-Difluoro-3-methanesulfonylbenzoic acid is a key building block for researchers in drug development and various scientific fields. Its unique trifunctionalized aromatic structure makes it a valuable intermediate. However, the very features that make it synthetically useful—the electron-withdrawing fluorine and methanesulfonyl groups, and the acidic carboxylic acid function—also render it susceptible to degradation if not stored under optimal conditions. This guide provides a comprehensive overview of best practices for storing this reagent to ensure its long-term stability and integrity, thereby safeguarding the reproducibility and success of your experiments.

Part 1: Understanding the Instability of 2,6-Difluoro-3-methanesulfonylbenzoic Acid

The stability of 2,6-difluoro-3-methanesulfonylbenzoic acid is influenced by several factors, primarily moisture, temperature, and light. Understanding the potential decomposition pathways is the first step in preventing them.

Potential Decomposition Pathways:

-

Hydrolysis: The methanesulfonyl group, while generally robust, can be susceptible to hydrolysis under humid conditions, particularly in the presence of acidic or basic impurities. This can lead to the formation of sulfonic acid derivatives, altering the compound's reactivity and purity. The hydrolysis of aromatic sulfonyl compounds is a known degradation route.

-

Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide.[1] While this typically requires significant heat, the electronic nature of the substituents on the aromatic ring can influence the temperature at which this process occurs.

-

Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light. UV radiation can potentially lead to the cleavage of the carbon-fluorine bond, although it is generally a strong bond.[2][3] This can initiate radical reactions and lead to a complex mixture of degradation products.

-

Reaction with Incompatible Materials: As an acidic compound, it will react with bases. It is also incompatible with strong oxidizing agents.[4] Such reactions can lead to vigorous and hazardous decomposition.

Part 2: Troubleshooting Guide

This section is designed to help you identify and resolve common issues related to the storage and handling of 2,6-difluoro-3-methanesulfonylbenzoic acid.

Scenario 1: Visual Changes in the Stored Compound

-

Observation: The white, crystalline powder has developed a yellowish tint, has become clumpy, or appears wet.

-

Probable Cause: This is often a primary indicator of moisture absorption and the onset of hydrolytic decomposition. Hygroscopic compounds readily absorb water from the atmosphere, which can initiate chemical changes.

-

Troubleshooting Workflow:

Caption: Troubleshooting visual changes in the compound.

Scenario 2: Inconsistent Experimental Results

-

Observation: You are experiencing poor reproducibility, lower yields, or unexpected byproducts in reactions where the compound is a starting material.

-

Probable Cause: The purity of the reagent has likely been compromised, even if there are no visible signs of degradation. The presence of impurities can significantly impact reaction outcomes.

-

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent experimental results.

Part 3: Recommended Storage Protocols

To ensure the long-term stability of 2,6-difluoro-3-methanesulfonylbenzoic acid, please adhere to the following storage guidelines:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential chemical degradation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture. |

| Moisture | Store in a desiccator with a fresh desiccant. | Minimizes the risk of hydrolysis. |

| Light | Store in an amber, tightly sealed vial in the dark. | Protects against potential photodegradation. |

| Container | Use vials with PTFE-lined caps. | Provides a superior seal against moisture and air ingress. |

Experimental Protocol: Aliquoting for Long-Term Storage

To minimize the impact of repeated handling on the bulk material, it is best practice to aliquot the compound upon receipt.

-

Preparation: Work in a glove box or a controlled low-humidity environment.

-

Aliquoting: Weigh out appropriate quantities of the compound into smaller, pre-dried amber glass vials with PTFE-lined caps.

-

Inert Atmosphere: Backfill each vial with a dry, inert gas (argon or nitrogen) before sealing.

-

Sealing: Tightly seal the vials and wrap the cap-vial interface with paraffin film for an additional barrier.

-

Storage: Place the aliquoted vials in a desiccator inside a refrigerator (2-8 °C).

Part 4: Frequently Asked Questions (FAQs)

Q1: My compound arrived at ambient temperature. Is it still good to use?

A1: While short-term exposure to ambient temperatures during shipping is generally acceptable, it is crucial to transfer the compound to the recommended refrigerated and desiccated storage conditions immediately upon receipt. For critical applications, it is advisable to run a purity check (e.g., by HPLC) on a small sample to establish a baseline for future comparisons.

Q2: What are the primary decomposition products I should look for?

A2: The most likely degradation products would arise from hydrolysis of the methanesulfonyl group to a sulfonic acid, or decarboxylation to 2,6-difluoro-1-methanesulfonylbenzene, especially if exposed to high temperatures. Photodegradation could lead to more complex mixtures.

Q3: Can I re-purify a partially decomposed sample?

A3: Re-purification by recrystallization may be possible, but it is often challenging to remove small amounts of structurally similar impurities. The choice of solvent would require careful optimization. For critical applications, it is always recommended to use a fresh, high-purity batch of the compound.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for quantifying the purity and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can provide detailed structural information and help identify any degradation products.

References

-

Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. Available at: [Link]

-

Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media. ResearchGate. Available at: [Link]

-

Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,6-Difluoro-3-methanesulfonylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,6-difluoro-3-methanesulfonylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure your success.

The synthesis of 2,6-difluoro-3-methanesulfonylbenzoic acid is a critical process for creating advanced intermediates used in the development of novel pharmaceuticals and agrochemicals. The methanesulfonyl group is a key pharmacophore that can significantly impact a molecule's solubility, metabolic stability, and biological activity. The synthetic route we will focus on is a robust and scalable two-step process involving a copper-catalyzed Ullmann-type thiolation followed by a selective oxidation.

Overall Synthetic Scheme

This synthesis begins with a commercially available or readily synthesized halogenated benzoic acid, which undergoes nucleophilic aromatic substitution with a methylthiolate source, followed by oxidation of the resulting thioether to the target sulfone.

Caption: Overall two-step synthesis pathway.

Part 1: Troubleshooting Guide for Step 1: Ullmann Thiolation

The first step, a copper-catalyzed C-S cross-coupling reaction, is pivotal for successfully introducing the sulfur moiety. While effective, this reaction can be sensitive to several parameters.

Q1: My reaction has stalled with significant unreacted 3-bromo-2,6-difluorobenzoic acid remaining. What are the likely causes?

A: Reaction stalling in Ullmann-type couplings is a common issue that typically points to one of four areas:

-

Catalyst Inactivity: The copper(I) catalyst is the heart of this reaction. Its deactivation is the most frequent cause of failure. Ensure your copper(I) iodide (CuI) is of high purity and has been stored under an inert atmosphere. Exposure to air and moisture can oxidize Cu(I) to the less effective Cu(II) state.

-

Insufficient Temperature: Traditional Ullmann condensations often require high temperatures, sometimes in excess of 210°C, to proceed at a reasonable rate, especially without specialized ligands.[1] While N-methyl-2-pyrrolidone (NMP) is an excellent high-boiling polar solvent, ensure your reaction temperature is maintained consistently, typically in the 120-150°C range for this type of transformation.

-

Reagent Quality: The quality of the sodium methanethiolate (NaSMe) is critical. It is hygroscopic and can degrade upon exposure to air. Use freshly opened reagent or a solution that has been recently titrated.

-

Inert Atmosphere: The thiolate anion is susceptible to oxidative dimerization to form dimethyl disulfide (CH₃S-SCH₃). It is imperative to thoroughly degas the solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

Q2: I'm observing a significant amount of 2,6-difluorobenzoic acid as a byproduct. Why is this hydro-debromination occurring?

A: The formation of 2,6-difluorobenzoic acid indicates a reductive side reaction. This can be promoted by:

-

Excessively High Temperatures: While heat is necessary, temperatures exceeding the optimal range can promote decomposition pathways, including reduction of the aryl halide.

-

Impurities: Certain impurities in the solvent or reagents can act as hydrogen donors at high temperatures. Using high-purity, anhydrous solvents is essential.

-

Alternative Pathway: Consider a trial reaction at a slightly lower temperature (e.g., 110-120°C) for a longer duration to see if the ratio of product to byproduct improves. Modern Ullmann reactions have benefited from the development of ligand-supported copper catalysts that can operate under milder conditions, though this adds cost and complexity.[2][3]

Q3: The reaction is very slow, and I'm hesitant to increase the temperature further due to byproduct formation. What else can I do?

A: If you are limited by temperature, consider modifying the catalytic system. While this protocol is designed to be ligand-free for simplicity and cost-effectiveness, the addition of a simple, inexpensive ligand like L-proline or a diamine can significantly accelerate the reaction rate, often allowing for lower reaction temperatures.[4] This is a common strategy to improve the efficiency of Ullmann-type reactions.

Part 2: Troubleshooting Guide for Step 2: Sulfide Oxidation

The oxidation of the intermediate thioether to the target sulfone is a high-yielding and generally clean transformation. However, precise control is necessary to avoid incomplete reaction or side reactions.

Q1: My final product is a mixture of the starting sulfide, the intermediate sulfoxide, and the desired sulfone. How do I ensure full oxidation?

A: This is a classic stoichiometry issue. The oxidation from a sulfide to a sulfone is a two-step process, passing through a sulfoxide intermediate.

-

Sulfide → Sulfoxide (First Oxidation)

-

Sulfoxide → Sulfone (Second Oxidation)

The reaction converting the sulfoxide to the sulfone is generally slower than the initial oxidation of the sulfide. To drive the reaction to completion, you must use a sufficient excess of the oxidizing agent.

-

Stoichiometry of Oxone®: Oxone® is a stable triple salt (2KHSO₅·KHSO₄·K₂SO₄), with potassium peroxymonosulfate (KHSO₅) being the active oxidant.[5][6] For the complete oxidation of a sulfide to a sulfone, a minimum of 2 equivalents of the active KHSO₅ are required. Therefore, you should use at least 2.2 to 2.5 molar equivalents of the Oxone® reagent relative to your sulfide substrate to ensure the reaction goes to completion.

Q2: After the aqueous workup, my product is difficult to purify from residual inorganic salts. What's a better workup procedure?

A: The use of Oxone® introduces a significant amount of potassium sulfate and bisulfate salts into the reaction mixture. A robust workup is key:

-

Quenching: After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture and quench any remaining oxidant by adding a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper is negative.

-

pH Adjustment & Extraction: The target molecule is a carboxylic acid. To extract it into an organic layer, you must first acidify the aqueous solution. Add 1M HCl until the pH is ~1-2. This will protonate the carboxylate, making the product soluble in organic solvents like ethyl acetate.

-

Washing: Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with water and then with brine to remove the bulk of the inorganic salts.

-

Recrystallization: After drying and concentrating the organic phase, recrystallization is often the most effective method for removing any remaining inorganic impurities on a large scale. A solvent system like ethanol/water or ethyl acetate/heptane is a good starting point.

Q3: Can I use a different oxidant, like hydrogen peroxide, for a more atom-economical process?

A: Yes, other oxidants can be used, but they come with different challenges, especially at scale.

-

Hydrogen Peroxide (H₂O₂): While highly atom-economical, the oxidation of sulfides with H₂O₂ often requires a metal catalyst (like tungsten or vanadium) and can be difficult to control, sometimes leading to runaway reactions if not managed carefully. It can be a viable industrial alternative but requires more process development.[7]

-

m-Chloroperoxybenzoic Acid (m-CPBA): An excellent and highly selective oxidant, but it is relatively expensive, produces solid waste (m-chlorobenzoic acid), and has thermal stability concerns, making it less ideal for large-scale synthesis.

-

Oxone®: It remains a preferred choice in many lab and scale-up settings due to its stability, ease of handling, effectiveness under mild conditions (room temperature), and relatively low cost.[6]

Part 3: General FAQs

Q: What are the primary safety concerns I should be aware of during this synthesis?

A:

-

Sodium Methanethiolate (NaSMe): This reagent has an extremely foul and pervasive odor. All manipulations should be conducted in a well-ventilated fume hood. It is also toxic and corrosive.

-

N-methyl-2-pyrrolidone (NMP): NMP is a reproductive toxin. Use appropriate personal protective equipment (PPE), including chemically resistant gloves, and avoid inhalation.

-

Oxone®: While stable, Oxone® is a strong oxidizing agent. Avoid contact with combustible materials. The oxidation reaction can be exothermic, so it should be cooled during the initial addition of the reagent.

Q: What analytical methods are best for monitoring the reaction progress?

A:

-

Thin-Layer Chromatography (TLC): The most convenient method for tracking reaction progress. The polarity of the compounds increases significantly at each step: 3-bromo-2,6-difluorobenzoic acid (least polar) < 2,6-difluoro-3-(methylthio)benzoic acid < 2,6-difluoro-3-methanesulfonylbenzoic acid (most polar). A mobile phase like 30-50% ethyl acetate in hexanes with 1% acetic acid is a good starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the presence of starting material, intermediates, and the final product by their respective molecular weights.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for full structural confirmation of the isolated intermediate and final product. The singlet for the -SMe protons (around 2.5 ppm) will shift downfield to ~3.3 ppm for the -SO₂Me group in the ¹H NMR spectrum.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluoro-3-(methylthio)benzoic Acid

Caption: Troubleshooting workflow for the Ullmann thiolation step.

-

To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) iodide (see Table 1 for stoichiometry).

-

Add 3-bromo-2,6-difluorobenzoic acid and sodium methanethiolate.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous N-methyl-2-pyrrolidone (NMP) via cannula.

-

Heat the reaction mixture to the specified temperature (see Table 1) under a nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a beaker containing 1M HCl.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 2,6-Difluoro-3-methanesulfonylbenzoic Acid

-

Dissolve 2,6-difluoro-3-(methylthio)benzoic acid (1.0 eq.) in a mixture of methanol and water (see Table 2).

-

Cool the solution in an ice bath to 0-5°C.

-

In a separate flask, dissolve Oxone® (2.5 eq.) in water.

-

Add the Oxone® solution dropwise to the stirred solution of the sulfide, maintaining the internal temperature below 15°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material and sulfoxide intermediate are consumed.

-

Cool the reaction mixture in an ice bath and quench with a saturated aqueous solution of sodium bisulfite.

-

Acidify the mixture to pH 1-2 with 1M HCl, resulting in the precipitation of the product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Data & Reagent Tables

Table 1: Recommended Reaction Parameters for Ullmann Thiolation

| Parameter | Recommended Value | Rationale |

| Solvent | NMP or DMF | High boiling point, polar aprotic, solubilizes reagents.[1] |

| Temperature | 130-140 °C | Sufficient thermal energy for C-S bond formation. |

| 3-bromo-2,6-difluorobenzoic acid | 1.0 eq. | Limiting reagent. |

| Sodium Methanethiolate (NaSMe) | 1.5 - 2.0 eq. | Excess drives the reaction; can be consumed by oxidation. |

| Copper(I) Iodide (CuI) | 0.1 - 0.2 eq. | Catalytic amount; higher loading can increase rate. |

| Atmosphere | Nitrogen or Argon | Prevents oxidative dimerization of the thiolate. |

| Typical Reaction Time | 12 - 24 hours | Varies with scale and exact temperature. |

Table 2: Recommended Reaction Parameters for Sulfide Oxidation

| Parameter | Recommended Value | Rationale |

| Solvent | Methanol/Water (3:1) | Solubilizes both the organic substrate and inorganic oxidant. |

| Temperature | 0 °C to RT | Controls initial exotherm; reaction proceeds well at RT. |

| 2,6-difluoro-3-(methylthio)benzoic acid | 1.0 eq. | Substrate. |

| Oxone® | 2.5 eq. | Ensures complete oxidation from sulfide to sulfone. |

| Typical Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |

References

-

Wikipedia. Ullmann condensation.

-

PTC Organics, Inc. PTC-Oxone® Oxidation of Sulfide to Sulfone.

-

Ataman Kimya. OXONE.

-

ACS Publications. The Oxidation of Organic Substances by Potassium Peroxymonosulfate. The Journal of Organic Chemistry.

-

Sigma-Aldrich. 2,6-Difluorobenzoic acid.

-

ChemicalBook. 2,6-Difluorobenzoic acid synthesis.

-

Wikipedia. Potassium peroxymonosulfate.

-

Chemicalall. OXONE.

-

ResearchGate. The Ullmann Ether Condensation.

-

Chemsrc. 2,6-Difluorobenzoic acid.

-

PMC. 2,6-Difluorobenzoic acid.

-

PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

-

Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

TUS. Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst.

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. research.tus.ie [research.tus.ie]

- 3. mdpi.com [mdpi.com]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium peroxymonosulfate - Wikipedia [en.wikipedia.org]

- 6. OXONE | [atamankimya.com]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

Validation & Comparative

Structural Confirmation of 2,6-Difluoro-3-methanesulfonylbenzoic Acid: A Comparative Analytical Guide

Executive Summary: The Structural Elucidation Challenge

In the development of advanced therapeutics—particularly ROR

While High-Resolution Mass Spectrometry (HRMS) confirms the formula, and Nuclear Magnetic Resonance (NMR) provides connectivity, these methods often fail to definitively resolve regioisomers in highly fluorinated aromatic systems due to complex

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and MS , demonstrating why SC-XRD is the requisite "Gold Standard" for unambiguous structural confirmation of this specific intermediate.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the three primary analytical modes for confirming 2,6-difluoro-3-methanesulfonylbenzoic acid.

Table 1: Analytical Performance Matrix

| Feature | Method A: SC-XRD (Gold Standard) | Method B: Multi-nuclear NMR ( | Method C: HRMS (Q-TOF/Orbitrap) |

| Primary Output | 3D Spatial Coordinates (XYZ) | Magnetic Environment & Connectivity | Mass-to-Charge Ratio ( |

| Regioisomer Certainty | Absolute (Definitive spatial map) | Inferential (Dependent on coupling constants) | Low (Isomers often have identical fragmentation) |

| Sample State | Solid Crystal (Lattice required) | Solution (Isotropic) | Gas Phase (Ionized) |

| Key Limitation | Requires single crystal growth | Cannot distinguish 2,6- vs 2,4-difluoro isomers easily | |

| Turnaround Time | 24–72 Hours (Growth dependent) | 1–2 Hours | < 30 Minutes |

Why NMR is Insufficient for this Molecule

For 2,6-difluoro-3-methanesulfonylbenzoic acid,

-

The Fluorine Problem: The two fluorine atoms at the 2,6-positions create strong scalar coupling (

and -

The Ambiguity: Distinguishing between the 3-methanesulfonyl and 4-methanesulfonyl isomers is difficult because the symmetry of the 2,6-difluoro core can mask the exact position of the sulfone group in 1D spectra.

Strategic Workflow: From Synthesis to Confirmation

The following diagram illustrates the decision pathway for characterizing this molecule. Note the critical "Stop/Go" decision point where NMR ambiguity necessitates Crystallography.

Figure 1: Analytical workflow prioritizing SC-XRD when NMR data presents ambiguous fluorine coupling patterns.

Experimental Protocol: Single Crystal X-Ray Diffraction

To replicate the structural confirmation, follow this validated protocol designed for polar, acidic sulfones.

Phase 1: Crystal Growth (The Critical Step)

Benzoic acids tend to form dimers, but the methanesulfonyl group adds significant polarity, making standard non-polar solvents ineffective.

-

Solvent System: Use a Methanol/Water (slow evaporation) or Acetone/Hexane (vapor diffusion) system.

-

Recommendation: Dissolve 20 mg of the compound in 2 mL of Acetone. Place this vial (uncapped) inside a larger jar containing 10 mL of Hexane. Cap the outer jar.

-

-

Conditions: Store at 4°C in a vibration-free environment.

-

Timeline: High-quality prisms suitable for diffraction typically appear within 48–72 hours.

-

Check: Inspect crystals under a polarized light microscope. Sharp extinction indicates a single crystal; diffuse patterns suggest twinning.

Phase 2: Data Collection & Refinement

-

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion of the terminal sulfone oxygens and the carboxylic acid proton.

Phase 3: Structural Parameters to Verify

When analyzing the solved structure, verify these specific geometric parameters to confirm the identity of 2,6-difluoro-3-methanesulfonylbenzoic acid :

| Bond/Interaction | Expected Length/Angle | Structural Significance |

| S=O Bond | 1.43 – 1.45 Å | Confirms Sulfone oxidation state (vs Sulfoxide ~1.48 Å). |

| C(ar)-S Bond | 1.76 – 1.78 Å | Indicates conjugation with the aromatic ring. |

| C(ar)-F Bond | 1.33 – 1.36 Å | Typical for fluorinated aromatics; shorter than C-Cl. |

| Torsion Angle | ~90° (Carboxyl vs Ring) | The 2,6-difluoro substitution forces the carboxylic acid out of plane due to steric hindrance (ortho-effect). |

| H-Bonding | Look for the classic carboxylic acid dimer ring between adjacent molecules. |

Mechanistic Insight: The "Ortho-Effect"

The structural data derived from this experiment explains the reactivity profile of the molecule.

In the crystal structure, you will likely observe that the carboxylic acid group is twisted out of the plane of the benzene ring.

-

Cause: Steric repulsion between the carbonyl oxygen and the bulky Fluorine atom at the 2-position, and the hydroxyl group and the Fluorine at the 6-position.

-

Consequence: This de-conjugation makes the carbonyl carbon more electrophilic than in unsubstituted benzoic acid, affecting downstream coupling reactions (e.g., amide coupling).

Figure 2: Causal relationship between 2,6-difluoro substitution and the electronic activation of the carboxylic acid.

Conclusion

While NMR and MS are indispensable for routine purity checks, SC-XRD is the mandatory technique for the primary structural registration of 2,6-difluoro-3-methanesulfonylbenzoic acid. The high degree of fluorination introduces spectroscopic ambiguities that only direct diffraction methods can resolve. By following the crystallization protocol outlined above (Acetone/Hexane diffusion), researchers can obtain definitive bond lengths and confirm the sterically induced non-planar geometry that drives this molecule's unique reactivity.

References

- Glusker, J. P., Lewis, M., & Rossi, M. (2010). Crystal Structure Analysis for Chemists and Biologists. Wiley-VCH. (The authoritative text on interpreting small molecule structures).

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Cambridge Crystallographic Data Centre (CCDC). Search for "2,6-difluorobenzoic acid" analogs to compare H-bonding motifs. Link

- Goubitz, K., et al. (2001). Crystal structures of isomeric sulfonamidobenzoic acids. Journal of Chemical Crystallography.

Comparative Validation Guide: Analytical Strategies for 2,6-Difluoro-3-methanesulfonylbenzoic Acid

Executive Summary & Chemical Profile[1][2]

2,6-difluoro-3-methanesulfonylbenzoic acid (DFMSBA) is a critical intermediate in the synthesis of sulfonylurea and sulfonamide herbicides (e.g., Pyrimisulfan).[1] Its analysis presents unique challenges due to the synergistic electron-withdrawing effects of the fluorine atoms and the methanesulfonyl group.

This guide objectively compares the industry-standard RP-HPLC-UV method against high-sensitivity UPLC-MS/MS and orthogonal GC-FID techniques.[1]

The Analyte Profile[3]

-

CAS: 845617-17-6 (or related derivatives depending on salt form)[1]

-

Acidity (pKa): Estimated ~2.1 - 2.[1]4. (Significantly more acidic than benzoic acid due to the ortho-fluorine and meta-sulfonyl electron withdrawal).[1]

-

Solubility: High in polar organic solvents (MeOH, ACN); moderate in water (pH dependent).[1]

-

Critical Quality Attribute (CQA): The separation of the sulfoxide impurity (incomplete oxidation) and the decarboxylated byproduct.

Comparative Methodology: Selecting the Right Tool

For routine Quality Control (QC) of intermediates, RP-HPLC-UV is the superior choice due to robustness and cost.[1] However, for genotoxic impurity screening or trace analysis in soil/crop matrices, LC-MS/MS is required.[1]

Performance Matrix

| Feature | RP-HPLC-UV (Recommended) | UPLC-MS/MS (Alternative) | GC-FID (Orthogonal) |

| Primary Use | Purity Assay, Impurity Profiling (>0.05%) | Trace Residue, Genotoxic Impurities (<1 ppm) | Volatile Impurities, Solvents |

| Sensitivity (LOD) | ~0.5 µg/mL | ~0.5 ng/mL | ~10 µg/mL |

| Linearity Range | Broad (10 - 1000 µg/mL) | Narrow (0.001 - 1 µg/mL) | Moderate |

| Sample Prep | Dilute & Shoot | SPE or LLE required | Derivatization Required (Methylation) |

| Robustness | High (pH tolerant columns) | Moderate (Matrix effects) | Low (Thermal degradation risk) |

| Cost per Run | $ |

Decision Logic for Method Selection

Figure 1: Decision tree for selecting the analytical technique based on the specific stage of drug/agrochemical development.

Detailed Protocol: Validated RP-HPLC Method

This protocol is designed to suppress the ionization of the carboxylic acid, ensuring retention on the C18 stationary phase.

Chromatographic Conditions

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.[1]

-

Why: End-capping reduces silanol interactions with the polar sulfonyl group.[1]

-

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 30°C.

-

Detection: UV at 235 nm (Primary) and 270 nm (Secondary).[1]

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End |

Standard Preparation

-

Stock Solution: Dissolve 25 mg DFMSBA in 25 mL Acetonitrile (1000 µg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (90:10) to reach 100 µg/mL.

-

Note: Diluting with the starting mobile phase composition prevents "solvent shock" and peak distortion.[1]

-

Validation Workflow (ICH Q2(R2) Compliant)

The following validation parameters must be executed to demonstrate the method is "fit for purpose."

Specificity (Stress Testing)

Inject the sample after subjecting it to stress conditions to prove the method can separate degradation products.

-

Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

-

Oxidation: 3% H₂O₂, RT, 4 hours. (Expect sulfoxide/sulfone peaks).[1][2]

-

Thermal: 80°C, 24 hours.[1]

Linearity & Range

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50 to 150 µg/mL).

-

Acceptance Criteria: Correlation coefficient (

)

Accuracy (Recovery)

Spike a placebo or matrix (if analyzing formulation) with known amounts of DFMSBA at three levels (80%, 100%, 120%).[1]

Precision

-

System Precision: 6 injections of standard. RSD

.[1][2] -

Method Precision: 6 independent preparations of the sample. RSD

.[1][3]

Visualizing the Validation Lifecycle

Figure 2: The lifecycle of the analytical method from definition (ATP) to routine monitoring, highlighting critical validation steps.

Troubleshooting & Expert Insights

The "Fronting" Peak Issue

-

Symptom: The DFMSBA peak fronts (leads) rather than tails.

-

Cause: This is typical for carboxylic acids when the sample solvent is stronger than the mobile phase, or if the column is overloaded.

-

Solution: Dissolve the sample in 10-20% Acetonitrile/Water (match the initial gradient). Ensure the mobile phase pH is sufficiently low (pH 2.0).[1]

The "Ghost" Impurity

-

Symptom: A small peak appears at varying retention times.[1]

-

Cause: 2,6-difluoro-3-methanesulfonylbenzoic acid can decarboxylate in the injector port if the temperature is too high (specifically in GC, but possible in heated LC autosamplers).[1]

-

Solution: Keep autosampler temperature at 4°C - 10°C.

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][4][5][6][7] (2023).[1][5][8] Available at: [Link][1]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018). Available at: [Link][1]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1][7] Wiley-Interscience.[1] (Standard text for gradient optimization and pH control in HPLC).

-

PubChem. 2,6-Difluoro-3-methylbenzoic acid (Structural Analog Data). National Library of Medicine.[1] Available at: [Link][1]

Sources

- 1. 2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. library.gwu.edu [library.gwu.edu]

- 3. rjpbcs.com [rjpbcs.com]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. intuitionlabs.ai [intuitionlabs.ai]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. database.ich.org [database.ich.org]

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,6-difluoro-3-methanesulfonylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For a molecule as specific as 2,6-difluoro-3-methanesulfonylbenzoic acid, a crucial intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for evaluating the purity of this synthesized compound, moving beyond procedural lists to explain the "why" behind the "how."

The quality of pharmaceutical intermediates directly influences the critical quality attributes (CQAs) of the final API.[3] Therefore, a robust analytical strategy for intermediates is not a downstream task but an upstream advantage that mitigates risks, improves scalability, and strengthens regulatory submissions.[4] This guide will delve into the comparative strengths and applications of various analytical techniques, supported by experimental data and protocols, to empower researchers in making informed decisions for their quality control workflows.

The Analytical Arsenal: A Comparative Overview

A multi-faceted approach, often employing orthogonal methods, is essential for a comprehensive purity profile.[1] High-Performance Liquid Chromatography (HPLC) serves as the workhorse for quantitative analysis, while spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural elucidation of the main component and any potential impurities.[1][5][6] Thermal analysis, specifically Differential Scanning Calorimetry (DSC), offers a distinct method for assessing the total eutectic impurity content.

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

HPLC, particularly in its reverse-phase mode, is the gold standard for separating and quantifying organic impurities in pharmaceutical compounds.[1][4][7] Its high resolution and sensitivity make it ideal for detecting trace-level impurities that may arise from starting materials, by-products, or degradation.[1][5]

Causality Behind Method Selection: A C18 stationary phase is typically chosen for the analysis of benzoic acid derivatives due to its hydrophobic nature, which allows for effective separation based on polarity.[8][9] The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer with an acidic modifier (such as trifluoroacetic acid or formic acid), is crucial for achieving good peak shape and resolution.[8][10][11] The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.

Experimental Protocol: RP-HPLC for 2,6-difluoro-3-methanesulfonylbenzoic Acid

Objective: To quantify the purity of 2,6-difluoro-3-methanesulfonylbenzoic acid and separate it from potential process-related impurities.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

HPLC-grade Acetonitrile (ACN)

-

Ultrapure water

-

Trifluoroacetic Acid (TFA) or Formic Acid

-

2,6-difluoro-3-methanesulfonylbenzoic acid reference standard and sample

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 40:60 (v/v) Acetonitrile:Water containing 0.1% TFA. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

-

Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[8]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 235 nm[10]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method) or by using a calibration curve generated from the reference standards.

Data Presentation: HPLC Purity Analysis

| Sample Batch | Retention Time (min) | Peak Area | % Purity (Area Percent) |

| Batch A | 5.2 | 12543678 | 99.85 |

| Batch B | 5.2 | 11987456 | 99.52 |

| Batch C | 5.2 | 13012543 | 99.91 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it indispensable for confirming the identity of the synthesized 2,6-difluoro-3-methanesulfonylbenzoic acid and for identifying any structurally related impurities.[1][5][6] Both ¹H and ¹³C NMR are crucial, with ¹⁹F NMR being particularly important for fluorinated compounds.

Expertise in Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide a fingerprint of the molecule. For 2,6-difluoro-3-methanesulfonylbenzoic acid, one would expect to see characteristic signals for the aromatic protons, the methyl group of the methanesulfonyl moiety, and the acidic proton of the carboxylic acid. The ¹⁹F NMR will show signals corresponding to the two fluorine atoms, and their coupling to adjacent protons can further confirm the substitution pattern. Quantitative NMR (qNMR) can also be a primary method for purity assessment when using a certified internal standard.[12]

Experimental Protocol: ¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure of the synthesized 2,6-difluoro-3-methanesulfonylbenzoic acid.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Synthesized sample

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Data Processing: Process the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.

Expected ¹H NMR Data (in DMSO-d₆):

-

Aromatic Protons: Multiplets in the aromatic region (approx. 7.0-8.0 ppm).

-

Methanesulfonyl Protons: A singlet for the -SO₂CH₃ group (approx. 3.3 ppm).

-

Carboxylic Acid Proton: A broad singlet for the -COOH group (can be variable and may exchange with residual water).

Mass Spectrometry (MS): The Impurity Identifier

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, making it an essential tool for identifying and characterizing impurities, even at trace levels.[5][13][14] When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass information, enabling the confident identification of unknown impurities.[1][15]

Trustworthiness Through High-Resolution Data: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity.[13] Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that aids in the definitive identification of impurities.[13][14]

Experimental Workflow: LC-MS for Impurity Profiling

Caption: Workflow for impurity profiling using LC-MS.

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[16] For crystalline organic compounds, DSC can be used to determine purity based on the principle of melting point depression.[17][18] Impurities disrupt the crystal lattice, leading to a broadening of the melting endotherm and a decrease in the melting point.

Authoritative Grounding in Thermodynamics: The van't Hoff equation provides the theoretical basis for DSC purity analysis, relating the mole fraction of impurities to the melting point depression.[17][19][20] This method is particularly useful for detecting eutectic impurities that may not be easily resolved by chromatographic methods.[17][19] However, it's important to note that DSC is not suitable for all compounds and its accuracy can be affected by factors such as thermal decomposition and polymorphism.[17][19]

Experimental Protocol: DSC for Purity Assessment

Objective: To determine the total eutectic impurity content in the synthesized sample.

Instrumentation:

-

Differential Scanning Calorimeter

-

Aluminum pans and lids

Procedure:

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program: Heat the sample at a slow, controlled rate (e.g., 0.5-2 °C/min) through its melting range.[20]

-

Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the shape of the melting peak. Use the instrument's software to calculate the purity based on the van't Hoff equation.

Data Presentation: Comparison of Purity Assessment Methods

| Analytical Method | Principle | Information Provided | Strengths | Limitations |

| HPLC | Chromatographic Separation | Quantitative Purity, Impurity Profile | High precision and accuracy, robust | May not separate all impurities, requires reference standards for absolute quantification |

| NMR | Nuclear Magnetic Resonance | Structural Confirmation, Identification of Impurities | Provides detailed structural information, non-destructive | Lower sensitivity than MS, requires pure standards for qNMR |